molecular formula C12H14FNO B11823023 (1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime

(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime

Cat. No.: B11823023
M. Wt: 207.24 g/mol
InChI Key: HKROEBDHHKMNBZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime is a chemical compound with the molecular formula C12H14FNO It is known for its unique structure, which includes a fluorophenyl group, a methyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime typically involves the reaction of 1-(4-fluorophenyl)-2-methyl-1-penten-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.

Comparison with Similar Compounds

    2-Oxopropanal Oxime: Known for its acetylcholinesterase reactivation properties.

    Hydroxylated 1,4-Naphthoquinone Oximes: Display cytotoxicity against cancer cells.

    3-(Phenylhydrazono)butan-2-One Oxime: Exhibits antioxidant properties.

Uniqueness: 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime stands out due to its unique combination of a fluorophenyl group and an oxime functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine

InChI

InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3

InChI Key

HKROEBDHHKMNBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C(=CC1=CC=C(C=C1)F)C

Origin of Product

United States

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